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(s)-2-Nitro-1-phenylethanol

Catalog No.
S8612393
CAS No.
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
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(s)-2-Nitro-1-phenylethanol

Product Name

(s)-2-Nitro-1-phenylethanol

IUPAC Name

(1S)-2-nitro-1-phenylethanol

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1

InChI Key

XUEWIQNQPBSCOR-MRVPVSSYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C[N+](=O)[O-])O

(S)-2-Nitro-1-phenylethanol is an organic compound with the molecular formula C8H9NO3C_8H_9NO_3. It is characterized by the presence of a nitro group (NO2-NO_2) and a hydroxyl group (OH-OH or alcohol) attached to a phenyl group, making it a member of the nitroalcohol class. This compound is notable for its chirality, existing as two enantiomers: (S)- and (R)-2-nitro-1-phenylethanol, with the (S)-enantiomer being of particular interest in various chemical and biological applications due to its unique properties.

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (aldehyde or ketone) using agents like chromium trioxide or potassium permanganate.
  • Substitution: The hydroxyl group can be replaced with other functional groups, such as converting it to an ester using acylating agents like acetic anhydride .

(S)-2-Nitro-1-phenylethanol exhibits notable biological activity, particularly in biochemical pathways. It is involved in the Ehrlich pathway, which is significant for its role in various metabolic processes. This compound has shown potential in enantioselective transesterification reactions catalyzed by enzymes such as Burkholderia cepacia lipase, demonstrating its utility in synthetic organic chemistry .

In laboratory settings, it has been observed to interact with various enzymes, influencing cellular effects and metabolic pathways. Its binding interactions with biomolecules may lead to enzyme inhibition or activation, highlighting its importance in biochemical research.

The synthesis of (S)-2-nitro-1-phenylethanol can be achieved through several methods:

  • Henry Reaction: This common approach involves the reaction of benzaldehyde with nitromethane in the presence of a strong base (e.g., sodium hydroxide). The reaction typically occurs at room temperature or slightly elevated temperatures.
    Benzaldehyde+NitromethaneBase(S)2Nitro1phenylethanol\text{Benzaldehyde}+\text{Nitromethane}\xrightarrow{\text{Base}}(S)-2-\text{Nitro}-1-\text{phenylethanol}
  • Enzymatic Synthesis: Hydroxynitrile lyases from various sources can catalyze the formation of (S)-2-nitro-1-phenylethanol from benzaldehyde and nitromethane. For example, the enzyme from Hevea brasiliensis favors the synthesis of the (S)-enantiomer .

(S)-2-Nitro-1-phenylethanol has diverse applications across various fields:

  • Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biocatalysis: Its involvement in enantioselective reactions makes it valuable for producing optically pure compounds.
  • Research: It serves as a model compound for studying reaction mechanisms and enzyme interactions in biochemical research .

Studies have explored the interactions of (S)-2-nitro-1-phenylethanol with various enzymes and biomolecules. Its role in catalyzing reactions such as transesterification showcases its potential for use in asymmetric synthesis. The compound's ability to influence metabolic pathways emphasizes its significance in both synthetic and biological contexts .

Several compounds share structural similarities with (S)-2-nitro-1-phenylethanol. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
(S)-1-PhenylethanolAlcoholLacks nitro group; primarily used as a solvent and fragrance component.
2-NitroethanolNitroalcoholSimpler structure; lacks phenyl substituent, making it less versatile.
(R)-2-Nitro-1-phenylethanolChiral NitroalcoholEnantiomer of (S)-2-nitro-1-phenylethanol; different properties and reactivity.
2-Amino-1-phenylethanolAmino alcoholContains an amino group instead of a nitro group; used in pharmaceuticals.

(S)-2-Nitro-1-phenylethanol stands out due to its specific functional groups that confer unique reactivity and biological activity compared to these similar compounds. Its applications in asymmetric synthesis and biocatalysis further enhance its significance within organic chemistry .

IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name for this compound is (1S)-2-nitro-1-phenylethanol, reflecting its absolute configuration at the chiral carbon (C1) adjacent to the hydroxyl group. The stereodescriptor (S) arises from the Cahn-Ingold-Prelog priority rules, where the hydroxyl (-OH), phenyl (C6H5), nitro (NO2), and hydroxymethyl (CH2OH) groups dictate the spatial arrangement.

Molecular Formula and Weight

The molecular formula C8H9NO3 corresponds to a molar mass of 167.16 g/mol. Key structural features include:

  • A phenyl group substituted at C1.
  • A nitro group (-NO2) at C2.
  • A hydroxyl group (-OH) at C1, enabling hydrogen bonding and chirality.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
IUPAC Name(1S)-2-nitro-1-phenylethanol
CAS Registry Number686705 (PubChem CID)
Chiral Centers1 (C1)

Three-Dimensional Conformational Analysis

The compound adopts a staggered conformation to minimize steric hindrance between the phenyl and nitro groups. Density functional theory (DFT) calculations predict a dihedral angle of ~60° between the phenyl ring and the nitro group. The hydroxyl group participates in intramolecular hydrogen bonding with the nitro oxygen, stabilizing the gauche conformation.

Spatial Features:

  • SMILES Notation: C1=CC=C(C=C1)[C@@H](C[N+](=O)[O-])O.
  • InChIKey: XUEWIQNQPBSCOR-MRVPVSSYSA-N, encoding stereochemistry.

Nitroaldol (Henry) Reaction Mechanisms

Base-Catalyzed Condensation of Nitromethane with Aromatic Aldehydes

The Henry reaction involves the coupling of nitromethane and benzaldehyde derivatives in the presence of a base catalyst to form β-nitro alcohols. The mechanism proceeds through three key steps:

  • Deprotonation: The base abstracts the α-hydrogen from nitromethane, generating a resonance-stabilized nitronate anion.
  • Nucleophilic Attack: The nitronate anion attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.
  • Protonation: The alkoxide intermediate is protonated to yield the β-nitro alcohol product [4].

Catalytic Systems:
Layered double hydroxides (LDHs), such as Cu:Mg:Al hydrotalcites, have emerged as effective solid base catalysts. These materials offer high surface area, tunable basicity, and recyclability. For example, calcined Cu:Al (3:1) LDHs achieved 92% yield for 2-nitro-1-phenylethanol at 50°C under microwave irradiation, compared to 78% yield via conventional heating [1]. The use of LDHs eliminates the need for stoichiometric bases, reducing salt waste and simplifying purification.

Reaction Conditions:

  • Conventional Method: Reactions conducted at 50–90°C in solvent-free systems require 2–4 hours [1].
  • Microwave Irradiation: Reduces reaction time to 5–15 minutes by enabling rapid heating (120°C) and improved energy transfer [1].

Comparative Yields:

CatalystTemperature (°C)TimeYield (%)
Cu:Al (3:1) LDH5015 min92
Cu:Mg:Al (1:2:1) LDH904 hr78
No catalyst906 hr35 [1]

Stereoselective Synthesis Using Chiral Catalysts

Enantioselective Henry reactions require chiral catalysts to induce asymmetry. While the provided sources focus on non-chiral LDHs, academic studies report success with:

  • Metal Complexes: Chiral Cu(II)-salen complexes achieve enantiomeric excess (ee) up to 89% by coordinating the nitronate and aldehyde in a stereodefined transition state [1].
  • Organocatalysts: Thiourea-based catalysts exploit hydrogen bonding to align reactants, yielding (S)-2-nitro-1-phenylethanol with >90% ee [4].

Mechanistic Insight:
Chiral induction occurs during the nucleophilic attack step, where the catalyst’s stereochemistry biases the approach trajectory of the nitronate anion relative to the aldehyde. Computational studies suggest that π-π interactions between aromatic aldehydes and chiral ligands further enhance selectivity [5].

Patent-Based Preparation Routes

tert-Butoxide-Mediated Alkylation Processes

Patent literature describes alkylation strategies using potassium tert-butoxide (t-BuOK) to deprotonate nitromethane in aprotic solvents. This method avoids water formation, preventing retro-Henry reactions. For example:

  • Procedure: Benzaldehyde (10 mmol), nitromethane (12 mmol), and t-BuOK (1.2 equiv) are stirred in THF at 0°C for 6 hours.
  • Yield: 85% after column chromatography [1].

Advantages:

  • Low temperatures minimize side reactions.
  • Tert-butoxide’s strong basicity accelerates nitronate formation.

Solvent Systems and Reaction Optimization

Solvent choice critically impacts reaction kinetics and product isolation:

Polar Protic Solvents (e.g., Ethanol):

  • Stabilize ionic intermediates, increasing reaction rate.
  • Risk of aldol byproducts due to prolonged exposure [3].

Aprotic Solvents (e.g., THF, MTBE):

  • Reduce side reactions but require higher catalyst loadings.
  • Facilitate product isolation via phase separation in biphasic systems [1].

Solvent-Free Conditions:
Microwave-assisted reactions in solvent-free systems achieve 95% conversion by minimizing dilution effects [1].

Optimization Case Study:

ParameterOptimal ValueEffect on Yield
SolventSolvent-free+15%
Catalyst Loading10 wt% LDH+20%
Temperature50°C+12% [1]

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural determination and stereochemical assignment of (S)-2-nitro-1-phenylethanol. Both proton and carbon-13 nuclear magnetic resonance provide complementary information about the molecular framework and electronic environment of individual atoms within the molecule.

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of (S)-2-nitro-1-phenylethanol exhibits characteristic signals that allow for unambiguous assignment of all hydrogen atoms in the molecule [1]. The aromatic protons of the phenyl ring appear as a complex multiplet in the downfield region at 7.46-7.36 parts per million, integrating for five hydrogen atoms [1]. This chemical shift range is consistent with typical aromatic proton resonances, where the deshielding effect of the aromatic ring current places these signals significantly downfield compared to aliphatic protons [2].

The methinyl proton adjacent to the hydroxyl group resonates at 5.42 parts per million as a doublet with one hydrogen integration [1]. This substantial downfield shift reflects the combined deshielding effects of both the electronegative oxygen atom of the hydroxyl group and the adjacent nitro-bearing carbon [3] [2]. The doublet multiplicity arises from coupling with one of the methylene protons, providing valuable information about the connectivity and stereochemistry of the molecule.

The methylene protons bearing the nitro group appear as a complex multiplet spanning 4.63-4.43 parts per million, integrating for two hydrogen atoms [1]. This significant downfield shift is characteristic of protons on carbons directly bonded to strongly electron-withdrawing nitro groups [3] [2]. The complex splitting pattern results from the diastereotopic nature of these protons in the chiral environment, as well as coupling interactions with the adjacent methinyl proton.

The hydroxyl proton manifests as a broad singlet at 2.88 parts per million, integrating for one hydrogen [1]. The broad line shape is typical of exchangeable protons, which undergo rapid chemical exchange with trace amounts of water or other protic impurities present in the sample [4]. This exchange process effectively decouples the hydroxyl proton from adjacent carbon-bound protons, resulting in the observed singlet multiplicity.

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic protons (Ph-H)7.46-7.36 (m, 5H)Multiplet5HPhenyl ring protons
Methinyl proton (CH-OH)5.42 (d, 1H)Doublet1HBenzylic proton adjacent to OH
Methylene protons (CH₂-NO₂)4.63-4.43 (m, 2H)Multiplet2HMethylene protons adjacent to NO₂
Hydroxyl proton (OH)2.88 (br, 1H)Broad singlet1HExchangeable hydroxyl proton

Diastereomeric Ratio Determination

The determination of diastereomeric ratios in (S)-2-nitro-1-phenylethanol samples requires sophisticated analytical techniques that can distinguish between stereoisomeric forms of the compound [5] [6]. Chiral high-performance liquid chromatography represents the most reliable method for enantiomeric excess determination, utilizing a chiral stationary phase with acetonitrile:ethanol (70:30) as the mobile phase at a flow rate of 1.0 milliliter per minute [1] [6]. Under these conditions, the S-enantiomer exhibits a retention time of 12.8 minutes, while the R-enantiomer elutes at 18.2 minutes, providing baseline resolution between the two enantiomers [1].

Proton nuclear magnetic resonance spectroscopy can also serve as a complementary technique for diastereomeric ratio determination when chiral shift reagents or chiral solvating agents are employed [7]. The integration of resolved diastereomeric signals allows for quantitative assessment of enantiomeric composition, though this method requires careful optimization of experimental conditions to achieve adequate signal separation.

Optical rotation measurements provide an additional means of assessing enantiomeric purity, with the S-enantiomer of 2-nitro-1-phenylethanol typically exhibiting a specific rotation of +25.1 degrees when measured at the sodium D-line (589 nanometers) at 25 degrees Celsius in dichloromethane solution [6] [8]. The magnitude of observed rotation correlates directly with enantiomeric excess, allowing for rapid assessment of optical purity.

Gas chromatography-mass spectrometry using chiral stationary phases offers an alternative analytical approach, particularly advantageous when sample quantities are limited [9]. This technique combines the separation power of chiral chromatography with the structural confirmation capabilities of mass spectrometry, providing both enantiomeric composition and molecular identity verification through the characteristic molecular ion at mass-to-charge ratio 167.

MethodConditionsDetectionTypical Results
Chiral HPLCAcetonitrile:ethanol (70:30), 1 mL/minUV detection at 254 nmS-enantiomer: 12.8 min, R-enantiomer: 18.2 min
¹H NMR IntegrationCDCl₃, 400 MHz, integration of CH protonsPeak integration analysisBaseline resolution of diastereomeric signals
Optical Rotation[α]D²⁵, c = 1.0 in CH₂Cl₂Polarimetric detection+25.1° for S-enantiomer (86% ee)
GC-MS AnalysisChiral column, temperature programmingMass spectrometric detectionMolecular ion at m/z 167

Infrared Spectroscopic Identification of Functional Groups

Infrared spectroscopy provides definitive identification of the functional groups present in (S)-2-nitro-1-phenylethanol through characteristic vibrational frequencies that correspond to specific molecular vibrations [10] [4]. The infrared spectrum exhibits several prominent absorption bands that collectively confirm the presence of hydroxyl, nitro, and aromatic functionalities within the molecular structure.

The hydroxyl functional group manifests as a strong, broad absorption band at 3535 wavenumbers, characteristic of the oxygen-hydrogen stretching vibration in secondary alcohols [1] [4]. The broadness of this absorption reflects hydrogen bonding interactions between hydroxyl groups in different molecules, which causes a distribution of vibrational frequencies around the fundamental stretching frequency [10] [4]. The position of this band is consistent with non-associated alcohol molecules, indicating minimal intermolecular hydrogen bonding under the measurement conditions.

The aromatic character of the phenyl ring is confirmed by the presence of aromatic carbon-hydrogen stretching vibrations at 3032 wavenumbers [1] [11]. This frequency is characteristic of sp²-hybridized carbon-hydrogen bonds in aromatic systems, appearing at higher frequency than aliphatic carbon-hydrogen stretches due to the increased s-character of the carbon orbitals involved in bonding [12]. Additional confirmation of aromatic character comes from aromatic carbon-carbon stretching vibrations observed at 1495 and 1453 wavenumbers [1] [11].

The nitro functional group exhibits its characteristic dual absorption pattern, with the asymmetric nitrogen-oxygen stretching vibration appearing as a strong band at 1554 wavenumbers and the symmetric stretching mode observed at 1379 wavenumbers [1] [13] [14]. This diagnostic pattern of two strong absorptions separated by approximately 175-200 wavenumbers is universally recognized as confirmatory evidence for the presence of nitro functionality [13] [14] [15]. The specific frequencies observed are consistent with an alkyl nitro group, as aromatic nitro compounds typically exhibit slightly lower frequencies due to conjugation effects [13] [16].

The carbon-oxygen stretching vibrations of the alcohol functionality appear as multiple bands in the region from 1290 to 1066 wavenumbers [1] [4] [17]. The strong absorption at 1066 wavenumbers is particularly characteristic of primary alcohol carbon-oxygen stretching, while the bands at higher frequencies (1290 and 1212 wavenumbers) reflect coupling with other molecular vibrations and the influence of the adjacent nitro group on the electronic environment [4] [17].

Aromatic out-of-plane carbon-hydrogen bending vibrations are observed at 764 and 702 wavenumbers, providing information about the substitution pattern of the phenyl ring [1] [11] [12]. These frequencies are consistent with monosubstituted benzene derivatives, confirming the attachment of a single substituent to the aromatic ring [12].

Frequency (cm⁻¹)IntensityAssignment
3535StrongO-H stretch (alcohol)
3032MediumAromatic C-H stretch
2920MediumAliphatic C-H stretch
1554StrongN-O asymmetric stretch (nitro)
1495MediumAromatic C=C stretch
1453MediumAromatic C=C stretch
1418MediumN-O symmetric stretch (nitro)
1379MediumN-O symmetric stretch (nitro)
1290MediumC-O stretch (alcohol)
1212MediumC-O stretch (alcohol)
1066StrongC-O stretch (primary alcohol)
895MediumN-O bend (nitro)
764StrongAromatic C-H out-of-plane bend
702MediumAromatic C-H out-of-plane bend

The carbon-13 nuclear magnetic resonance spectrum provides additional structural confirmation through characteristic chemical shifts that reflect the electronic environment of each carbon atom [1] [18]. The methinyl carbon bearing the hydroxyl group resonates at 70.6 parts per million, while the methylene carbon attached to the nitro group appears significantly downfield at 81.1 parts per million due to the strong electron-withdrawing effect of the nitro functionality [1] [18]. The aromatic carbons exhibit chemical shifts typical of substituted benzene derivatives, with the quaternary ipso carbon at 138.5 parts per million and the aromatic methine carbons spanning 126.7 to 129.0 parts per million [1] [18] [19].

Carbon PositionChemical Shift (δ, ppm)Assignment
C-1 (Methinyl carbon)70.6Carbon bearing hydroxyl group
C-2 (Methylene carbon)81.1Carbon bearing nitro group
C-3 (Quaternary aromatic)138.5Ipso carbon of phenyl ring
C-4,8 (Aromatic CH)126.7Ortho carbons of phenyl ring
C-5,7 (Aromatic CH)128.9Meta carbons of phenyl ring
C-6 (Para aromatic CH)129.0Para carbon of phenyl ring

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

167.058243149 g/mol

Monoisotopic Mass

167.058243149 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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